Céphalexine Dikétopipérazine Monoacide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

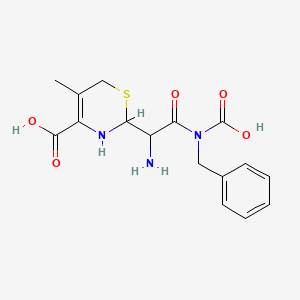

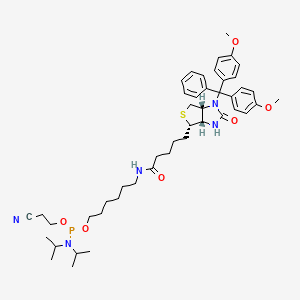

The compound you mentioned is a complex organic molecule that contains several functional groups, including an amino group (-NH2), a carboxy group (-COOH), and a thiazine ring. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a thiazine ring suggests that part of the molecule is cyclic. The amino and carboxy groups are likely to be on the outside of the molecule, available for reactions .Chemical Reactions Analysis

The compound could participate in a variety of chemical reactions due to the presence of its functional groups. For example, the amino group could participate in reactions with acids to form amides . The carboxy group could react with alcohols to form esters .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility in water would be influenced by the presence of polar functional groups like the amino and carboxy groups .Applications De Recherche Scientifique

Acide 2−[1−Amino−2−[benzyl(carboxy)amino]−2−oxoéthyl]−5−méthyl−3,6−dihydro−2H−1,3−thiazine−4−carboxylique2-[1-Amino-2-[benzyl(carboxy)amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid2−[1−Amino−2−[benzyl(carboxy)amino]−2−oxoéthyl]−5−méthyl−3,6−dihydro−2H−1,3−thiazine−4−carboxylique

, mettant l'accent sur six applications distinctes :Détection ultrasensible dans les formulations pharmaceutiques

La Céphalexine Dikétopipérazine Monoacide est utilisée dans le développement de capteurs électrochimiques pour la détection ultrasensible de la céphalexine dans les formulations pharmaceutiques . Cette application est cruciale pour assurer le bon dosage et prévenir la résistance aux antibiotiques.

Cinétique de décomposition thermique

Le composé est utilisé dans les études thermogravimétriques pour comprendre la cinétique de décomposition thermique de la céphalexine, ce qui est important pour évaluer sa stabilité dans diverses conditions de stockage et d'utilisation .

Synthèse de dipeptides cycliques métaboliques

Il sert de brique élémentaire dans la synthèse des 2,5-dikétopiperazines d'indole (DKPs), qui sont des dipeptides cycliques métaboliques présentant un éventail d'activités biologiques . Ces composés sont importants pour leurs applications thérapeutiques potentielles.

Études de stabilité des groupes protecteurs de carboxyle

En synthèse organique, les groupes protecteurs sont essentiels pour la modification temporaire des groupes fonctionnels. La this compound est étudiée pour sa stabilité en tant que groupe protecteur de carboxyle dans diverses conditions .

Réactions de substitution nucléophile

Le groupe benzyl(carboxy)amino du composé est réactif dans les réactions de substitution nucléophile. Cette propriété est exploitée en chimie synthétique pour modifier le composé ou créer de nouveaux composés avec les fonctionnalités souhaitées .

Synthèse de peptides

La structure du composé contient des groupes fonctionnels qui sont utiles dans la synthèse de peptides. Il peut agir comme intermédiaire ou groupe protecteur, contribuant à la synthèse de peptides complexes .

Mécanisme D'action

Target of Action

Cephalexin Diketopiperazine Monoacid, also known as “2-[1-Amino-2-[benzyl(carboxy)amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid”, primarily targets the penicillin-binding proteins (PBPs) . These proteins are essential for the synthesis of the bacterial cell wall .

Mode of Action

Cephalexin inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . As a result, bacteria eventually lyse due to the ongoing activity of cell wall autolytic enzymes (autolysins and murein hydrolases) while cell wall assembly is arrested .

Biochemical Pathways

The primary biochemical pathway affected by Cephalexin is the peptidoglycan synthesis pathway . By inhibiting this pathway, Cephalexin prevents the formation of a complete and functional bacterial cell wall, leading to the lysis and death of the bacteria .

Pharmacokinetics

Cephalexin exhibits rapid absorption (90%), with peak serum concentrations reached approximately 1 hour after administration . It is widely distributed into most body tissues and fluids, including the gallbladder, liver, kidneys, bone, sputum, bile, and pleural and synovial fluids . Its penetration into the cerebrospinal fluid (csf) is poor . The drug is primarily excreted in the urine (>90% as unchanged drug) within 8 hours . The half-life of elimination varies with age and renal function, ranging from 0.5 to 1.2 hours in adults, and can be prolonged with renal impairment .

Result of Action

The primary result of Cephalexin’s action is the inhibition of bacterial growth . By inhibiting the synthesis of the bacterial cell wall, Cephalexin causes the bacteria to become unstable and eventually lyse . This makes it effective in treating a variety of bacterial infections, including respiratory tract infections, otitis media, skin and skin structure infections, bone infections, and genitourinary tract infections .

Action Environment

The action of Cephalexin can be influenced by various environmental factors. For instance, it has been found to be generally stable when exposed to temperatures up to 60°C, ultraviolet light or visible light in the 300–800 nm wavelength range, and 75% relative humidity . Under acidic, basic, hydrogen peroxide, and metal ion oxidative conditions, cephalexin showed degradation susceptibility . Therefore, the storage and administration conditions of Cephalexin should be carefully controlled to ensure its efficacy and stability .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

It is known that cephalexin, from which this compound is derived, inhibits bacterial cell wall synthesis, leading to cell death

Cellular Effects

Cephalexin, the parent compound, is known to have effects on various types of cells and cellular processes . It influences cell function by inhibiting cell wall synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Cephalexin, the parent compound, exerts its effects at the molecular level by inhibiting the synthesis of the bacterial cell wall . This involves binding interactions with specific biomolecules, leading to enzyme inhibition and changes in gene expression .

Temporal Effects in Laboratory Settings

Cephalexin, the parent compound, is generally stable under various conditions, but shows degradation susceptibility under acidic, basic, and oxidative conditions .

Dosage Effects in Animal Models

It is known that the dose adjustment for cephalexin is required in patients with renal failure, where the chance of aggravation of adverse drug reactions is quite explicit .

Metabolic Pathways

Cephalexin, the parent compound, undergoes no detectable metabolism and is 90% eliminated unchanged from the kidney .

Transport and Distribution

Cephalexin, the parent compound, is classified as a class I drug in the Biopharmaceutics Classification System (BCS), having high intestinal permeability and solubility .

Subcellular Localization

The study of protein subcellular localization is an active area of research, and advancements in this field may provide insights into the localization of this compound in the future .

Propriétés

IUPAC Name |

2-[1-amino-2-[benzyl(carboxy)amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5S/c1-9-8-25-13(18-12(9)15(21)22)11(17)14(20)19(16(23)24)7-10-5-3-2-4-6-10/h2-6,11,13,18H,7-8,17H2,1H3,(H,21,22)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOCCWUTLCSGHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(SC1)C(C(=O)N(CC2=CC=CC=C2)C(=O)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B588843.png)

![3,4-Dihydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B588845.png)